Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate

Descripción general

Descripción

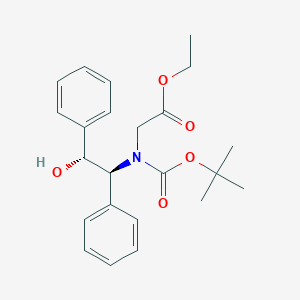

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a diphenylethylamine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate typically involves multiple steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the ester: The protected amine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine. This reaction is critical for subsequent functionalization:

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Hydrochloric acid (HCl) in dioxane

Mechanism :

Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the carbamate bond releases CO₂ and tert-butanol, leaving the free amine .

Product :

Ethyl 2-(((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate

Oxidation of the Hydroxy Group

The secondary alcohol at the (1S,2R)-position undergoes oxidation to form a ketone:

Reagents/Conditions :

-

Pyridinium chlorochromate (PCC) in DCM

-

Jones reagent (CrO₃/H₂SO₄)

Product :

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-oxo-1,2-diphenylethyl)amino)acetate

Reduction of the Ester Group

The ethyl ester moiety is reduced to a primary alcohol:

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Sodium borohydride (NaBH₄) with catalytic LiCl

Product :

2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)ethanol

Substitution Reactions

After Boc deprotection, the free amine participates in nucleophilic substitutions:

Example Reaction :

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .

-

Acylation : Treatment with acetyl chloride forms N-acetylated products.

Hydrolysis of the Ester

The ester group is hydrolyzed to a carboxylic acid under basic or acidic conditions:

Reagents/Conditions :

-

NaOH in H₂O/EtOH (saponification)

-

HCl in refluxing aqueous THF

Product :

2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetic acid

Stereochemical Considerations

The (1S,2R) configuration influences reaction outcomes:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is primarily investigated for its potential as a drug candidate. Its unique structure allows it to interact with biological targets involved in neurotransmission and metabolic pathways. Compounds with similar structures have demonstrated enzyme inhibition or modulation activities, suggesting that this compound may also exhibit therapeutic effects .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable modifications that enhance biological activity or facilitate incorporation into larger molecular frameworks. Researchers utilize it to explore new synthetic routes and develop innovative compounds for various applications .

Biological Studies

The compound is employed in enzyme mechanism studies and protein-ligand interaction investigations. Its ability to act as a protecting group for amines allows for controlled reactions that are crucial for understanding biochemical pathways .

Case Study 1: Drug Development

In a recent study focused on drug development, researchers synthesized derivatives of this compound to evaluate their binding affinity to specific receptors involved in neurotransmission. Preliminary results indicated promising interactions that warrant further investigation into their therapeutic potential .

Case Study 2: Enzyme Inhibition

Another study investigated the use of this compound as an enzyme inhibitor. The findings suggested that modifications to the Boc group could significantly enhance inhibitory activity against certain enzymes implicated in metabolic disorders. This highlights its potential role in developing new treatments for such conditions .

Mecanismo De Acción

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This compound can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Lacks the hydroxy and diphenylethyl groups.

Ethyl 2-((tert-butoxycarbonyl)((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate: Stereoisomer with different spatial arrangement of atoms.

Ethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Contains a phenyl group but lacks the hydroxy group.

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is unique due to its combination of a Boc-protected amine, a hydroxy group, and a diphenylethyl moiety. This unique structure allows for versatile reactivity and applications in various fields of research and industry .

Actividad Biológica

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate (CAS No. 112741-70-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a diphenylethylamine moiety. Its molecular formula is with a molecular weight of 399.20 g/mol . The compound is primarily utilized in organic synthesis and as an intermediate in the development of biologically active molecules.

The compound's mechanism of action is primarily attributed to its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This feature is crucial in synthetic chemistry as it prevents unwanted side reactions during the synthesis of complex organic molecules.

Moreover, this compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions. This interaction profile suggests potential applications in enzyme inhibition and receptor modulation .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Properties : The hydroxy group in the structure may confer antioxidant capabilities, which are beneficial in reducing oxidative stress in cells .

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could have similar effects .

- Potential Anti-cancer Activity : Given its structural similarities to known anticancer agents, there is a hypothesis that this compound may possess anti-cancer properties. Further studies are required to confirm this potential .

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

In a recent study focusing on enzyme interactions, compounds structurally related to this compound were evaluated for their ability to inhibit proteases involved in cancer progression. The results indicated significant inhibition rates at micromolar concentrations, suggesting that further exploration of this compound's efficacy as an enzyme inhibitor could be promising .

Propiedades

IUPAC Name |

ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-5-28-19(25)16-24(22(27)29-23(2,3)4)20(17-12-8-6-9-13-17)21(26)18-14-10-7-11-15-18/h6-15,20-21,26H,5,16H2,1-4H3/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXLDMSEJOLQZ-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN([C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460017 | |

| Record name | Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112741-70-5 | |

| Record name | Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.